molecular formula C23H22N4O3S2 B4821465 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4821465
M. Wt: 466.6 g/mol
InChI Key: ZPTCGIWWBZNDNI-JXAWBTAJSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that functions as a versatile scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. Its molecular structure integrates a rhodanine-thiazolidinone moiety linked to a pyridopyrimidinone core, a design feature known to confer potent inhibitory activity against various protein kinases. Rhodanine-based structures are recognized as privileged scaffolds in drug discovery for targeting a range of enzymes, including kinases . This compound is of significant interest for probing kinase signaling pathways and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions like cancer and inflammatory diseases. Researchers utilize this chemical tool to investigate enzyme kinetics, binding affinities, and cellular signal transduction mechanisms. The compound is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. Related chemical entities are documented in scientific databases for their pharmacological potential . Proper safety protocols must be followed when handling this material in a laboratory setting.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-30-13-7-11-24-20-17(21(28)26-12-6-5-10-19(26)25-20)14-18-22(29)27(23(31)32-18)15-16-8-3-2-4-9-16/h2-6,8-10,12,14,24H,7,11,13,15H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCGIWWBZNDNI-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the pyridopyrimidine moiety. Common reagents used in these reactions include benzyl halides, thioamides, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its biological activity could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and biological activity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Core

Compound Name Substituents (Thiazolidinone/Amino Groups) Key Properties/Activities Reference
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Isobutyl (thiazolidinone); 4-methylbenzyl (amino) Increased lipophilicity due to isobutyl and methylbenzyl groups; potential anticancer activity inferred from structural analogs .
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl (thiazolidinone); ethyl (amino) Allyl group may enhance reactivity; lower steric hindrance compared to benzyl derivatives .
Schiff base-functionalized pyrido[1,2-a]pyrimidin-4-ones (e.g., compound 5c) Thiophene/phenyl trifluoromethyl (core); Schiff base (amino) Demonstrated IC₅₀ values of 2.1–4.8 μM against HeLa, COLO205, and MCF7 cancer cells .

Key Observations:

  • Polar substituents like 3-methoxypropyl may balance this trade-off .
  • Bioactivity: Schiff base derivatives exhibit potent anticancer activity, suggesting that the amino group’s electronic environment is critical for target binding .

Heterocyclic Analogues with Modified Cores

Compound Class/Structure Core Modification Activity/Properties Reference
Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10a, 10b) Pyrazolo-pyrimidine core Anti-inflammatory activity; IC₅₀ values < 10 μM in COX-2 inhibition assays .
Thiazolo[3,2-a]pyrimidin-4-ones (e.g., 54) Thiazolo-pyrimidine fusion Moderate activity against Leishmania donovani (MIC = 12.5 μg/mL) .
Pyrazino[2,1-a]isoquinolin derivatives Pyrazino-isoquinoline scaffold Nrf2/ARE induction (fold increase = 4.2–6.8) .

Key Observations:

  • Core Flexibility: Modifications to the pyrido[1,2-a]pyrimidin-4-one core (e.g., pyrazolo or thiazolo fusions) alter electron distribution and bioactivity. The thiazolidinone-pyrido[1,2-a]pyrimidin-4-one hybrid in the target compound may offer dual functionality (e.g., redox modulation via thioxo group and aromatic interactions via pyrimidinone) .
  • Biological Targets: Pyrazino[2,1-a]isoquinolin derivatives activate Nrf2/ARE pathways, suggesting that similar mechanisms could be explored for the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-Isobutyl Analogue Schiff Base Derivative
LogP (Predicted) ~3.5 (benzyl + 3-methoxypropyl) ~4.2 (isobutyl + methylbenzyl) ~2.8 (Schiff base polarity)
Solubility (mg/mL) Moderate (due to methoxypropyl) Low High
Metabolic Stability Likely stable (methoxypropyl resists oxidation) Moderate Variable (Schiff base hydrolysis)

Key Observations:

  • The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., isobutyl) .
  • Schiff base derivatives, while potent, may face stability challenges in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

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